

A Technical Guide to 10-Gingerol: Chemical Structure, Properties, and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Gingerol, a prominent bioactive phenolic compound found in the rhizome of ginger (Zingiber officinale), has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **10-Gingerol**. It includes a compilation of quantitative data, detailed experimental protocols for its isolation, synthesis, and key biological assays, and visualizations of the signaling pathways it modulates. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

10-Gingerol, systematically named (5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one, is a beta-hydroxy ketone with a vanillyl group and a ten-carbon alkyl chain.[1][2] This structure contributes to its characteristic pungency and its lipophilic nature, which influences its bioavailability and biological activity.[3]

Table 1: Physicochemical Properties of **10-Gingerol**



Property	Value	References	
Chemical Formula	C21H34O4	[2]	
Molecular Weight	350.49 g/mol	[2]	
CAS Number	23513-15-7 [2]		
IUPAC Name	(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one		
Appearance	Off-white to tan powder, crystalline solid	[1][4]	
Melting Point	30-32 °C	[1][5]	
Solubility	Soluble in methanol (5 mg/mL), ethanol (30 mg/mL), DMSO (25-70 mg/mL), DMF (30 mg/mL), and PBS (pH 7.2) (1 mg/mL). Insoluble in water.	[1][4][6][7]	
Lipophilicity (LogP)	The lipophilicity of gingerols increases with the length of [3] their alkyl side chain.		
UV max (in Ethanol)	281 nm	[4]	

Table 2: Spectroscopic Data Summary for 10-Gingerol



Spectroscopic Technique	Key Findings	References	
¹ H-NMR & ¹³ C-NMR	Spectra confirm the presence of a vanillyl group, a long alkyl chain, a ketone, and a secondary alcohol. Specific chemical shifts have been reported in the literature.	[8][9][10][11]	
Mass Spectrometry (MS)	Negative ion electrospray ionization typically shows a deprotonated molecule [M-H] ⁻ at m/z 349. Characteristic fragmentation involves cleavage at the C4-C5 bond, resulting in a neutral loss of 194 u.	[1][6][7][12]	
Fourier-Transform Infrared (FT-IR) Spectroscopy	Spectra show characteristic peaks for hydroxyl (O-H), alkyl (C-H), and carbonyl (C=O) stretching, confirming the functional groups present in the molecule.	[4][13]	

Biological Activities and Mechanisms of Action

10-Gingerol exhibits a wide range of biological activities, making it a promising candidate for therapeutic development. Its primary effects are anti-inflammatory, antioxidant, and anticancer.

Anti-inflammatory Activity

10-Gingerol demonstrates potent anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E_2 (PGE₂), and pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-6.[14][15][16] A significant mechanism of its anti-inflammatory action is the inhibition of the NF- κ B signaling pathway.[14][15][17][18][19] It also inhibits cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory cascade.[3][20][21][22]



Antioxidant Activity

The antioxidant properties of **10-Gingerol** contribute significantly to its protective effects. It is an effective scavenger of various free radicals, including superoxide and hydroxyl radicals.[1][4] [16] Studies have shown its ability to increase the expression of antioxidant enzymes.[20]

Table 3: Antioxidant Activity of **10-Gingerol**

Assay	IC ₅₀ / Activity	References
DPPH Radical Scavenging	IC50: 10.47 μM	[4][23]
Superoxide Radical Scavenging	IC50: 1.68 μM	[4][23]
Hydroxyl Radical Scavenging	IC50: 1.35 μM	[4][23]

Anticancer Activity

10-Gingerol has demonstrated promising anticancer activity in various cancer cell lines, including breast, colon, and ovarian cancer.[9][12][21][24] Its mechanisms of action include the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and suppression of invasion and metastasis.[12][21][24] These effects are mediated through the modulation of several signaling pathways, including the Akt and p38 MAPK pathways.[21][25] [26][27][28][29]

Table 4: Anticancer Activity of **10-Gingerol**



Cancer Cell Line	Effect	IC ₅₀ / Concentration	References
MDA-MB-231 (Breast Cancer)	Inhibition of proliferation and invasion	IC50: 12.1 μM	[21][23]
HCT116 (Colon Cancer)	Inhibition of proliferation, induction of apoptosis	30 μΜ	[27]
HEY (Ovarian Cancer)	Inhibition of cell growth, G2 phase arrest	100-200 μΜ	[24]
OVCAR3 (Ovarian Cancer)	Inhibition of cell growth	200 μΜ	[24]
SKOV-3 (Ovarian Cancer)	Inhibition of cell growth	200 μΜ	[24]

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and key biological assays of **10-Gingerol**.

Isolation of 10-Gingerol from Ginger Rhizome

This protocol is based on a simple maceration and chromatographic purification process.[5][15] [30][31][32]

Materials:

- · Dried ginger rhizome powder
- 95% Ethanol
- Methanol
- Hexane



- Ethyl acetate
- Silica gel for column chromatography
- Rotary evaporator
- Chromatography column

Procedure:

- Extraction: Macerate 100 g of dried ginger powder in 500 mL of 95% ethanol at room temperature for 48 hours with occasional shaking.
- Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oleoresin.
- Purification:
 - Prepare a silica gel column (e.g., 60-120 mesh) using a suitable solvent system such as hexane:ethyl acetate (e.g., 7:3 v/v).
 - Dissolve the crude oleoresin in a minimal amount of the mobile phase and load it onto the column.
 - Elute the column with the hexane:ethyl acetate gradient, starting with a lower polarity and gradually increasing the polarity.
 - Collect fractions and monitor them by Thin Layer Chromatography (TLC) using the same solvent system.
 - Combine the fractions containing 10-Gingerol (identified by comparison with a standard or by spectroscopic analysis).
 - Evaporate the solvent from the combined fractions to yield purified **10-Gingerol**.

One-Pot Synthesis of 10-Gingerol



This protocol describes a convenient one-pot synthesis of racemic **10-Gingerol** via an aldol condensation.[8][33][34]

Materials:

- Zingerone
- n-Butyllithium (n-BuLi) in hexane
- Lithium diisopropylamide (LDA)
- Decanal
- Dry Tetrahydrofuran (THF)
- 10% Hydrochloric acid (HCl)
- · Diethyl ether
- Silica gel for column chromatography

Procedure:

- Dianion Formation:
 - To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zingerone
 (1.0 equivalent) and dry THF.
 - Cool the solution to -78 °C.
 - Add n-BuLi (1.0 equivalent) dropwise and stir for 30 minutes at -78 °C.
 - In a separate flask, prepare LDA by adding n-BuLi to diisopropylamine in THF at -78 °C.
 - Add the zingerone anion solution dropwise to the freshly prepared LDA solution at -78 °C and stir for 1 hour to form the dianion.
- Aldol Condensation:



- Slowly add a solution of decanal (1.0 equivalent) in dry THF to the dianion solution at -78
 °C.
- Stir the reaction mixture at -78 °C for 3 hours.
- Work-up and Purification:
 - Warm the reaction to 0 °C and quench by adding 10% HCl.
 - Extract the product with diethyl ether.
 - Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
 - Concentrate the organic layer under reduced pressure to obtain the crude product.
 - Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a gradient of chloroform:ethyl acetate) to obtain pure 10-Gingerol.

DPPH Radical Scavenging Assay

This protocol outlines a common method to assess the antioxidant activity of **10-Gingerol**.[4] [23]

Materials:

- 10-Gingerol stock solution (in methanol or ethanol)
- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)
- · Methanol or ethanol
- 96-well microplate
- Microplate reader

Procedure:

• Prepare serial dilutions of the **10-Gingerol** stock solution in the appropriate solvent.



- In a 96-well plate, add 100 μL of each **10-Gingerol** dilution to separate wells.
- Add 100 μL of the DPPH solution to each well.
- For the control, add 100 μL of the solvent instead of the **10-Gingerol** solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity using the formula: % Inhibition =
 [(Abs control Abs sample) / Abs control] x 100

Cell Viability (MTT) Assay

This protocol is used to determine the effect of **10-Gingerol** on the proliferation of cancer cells. [14][24][35][36]

Materials:

- Cancer cell line of interest (e.g., MDA-MB-231)
- Complete cell culture medium
- **10-Gingerol** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plate
- CO₂ incubator
- · Microplate reader

Procedure:



- Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37 °C.
- Prepare various concentrations of 10-Gingerol in complete culture medium from the stock solution.
- Remove the old medium from the wells and add 100 μL of the medium containing different concentrations of 10-Gingerol. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- Add 10 μL of MTT solution to each well and incubate for another 4 hours at 37 °C.
- Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for NF-kB Pathway

This protocol can be used to investigate the effect of **10-Gingerol** on the activation of the NF-KB signaling pathway.[19]

Materials:

- Cell line (e.g., RAW 264.7 macrophages)
- Lipopolysaccharide (LPS)
- 10-Gingerol
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels



- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-lκBα, anti-lκBα, anti-β-actin)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

Procedure:

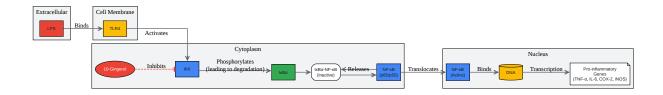
- Cell Treatment: Plate the cells and treat them with **10-Gingerol** for a specified time before stimulating with LPS to induce NF-kB activation.
- Protein Extraction: Lyse the cells with lysis buffer and determine the protein concentration.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
- Blocking and Antibody Incubation:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4 °C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative protein expression levels.

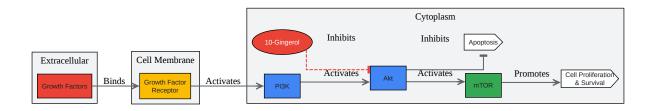


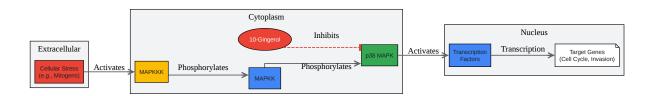
Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by **10-Gingerol**.

Inhibition of the NF-кВ Signaling Pathway









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